molecular formula C11H14Br2O B14336575 2',2'-Dibromospiro[bicyclo[3.3.1]nonane-3,1'-cyclopropan]-7-one CAS No. 105826-15-1

2',2'-Dibromospiro[bicyclo[3.3.1]nonane-3,1'-cyclopropan]-7-one

Katalognummer: B14336575
CAS-Nummer: 105826-15-1
Molekulargewicht: 322.04 g/mol
InChI-Schlüssel: CKXHOEYXZJYQDD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2’,2’-Dibromospiro[bicyclo[3.3.1]nonane-3,1’-cyclopropan]-7-one is a complex organic compound characterized by its unique spirocyclic structure. This compound is part of the bicyclo[3.3.1]nonane family, which is known for its diverse chemical properties and applications in various fields of research.

Vorbereitungsmethoden

The synthesis of 2’,2’-Dibromospiro[bicyclo[3.3.1]nonane-3,1’-cyclopropan]-7-one involves multiple steps, typically starting with the formation of the bicyclo[3.3.1]nonane core. This can be achieved through multicomponent reactions, such as the double condensation of 1,3-acetonedicarboxylates with 1,2-dicarbonyl or 1,4-dicarbonyl compounds . . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Analyse Chemischer Reaktionen

2’,2’-Dibromospiro[bicyclo[3.3.1]nonane-3,1’-cyclopropan]-7-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Wirkmechanismus

The mechanism of action of 2’,2’-Dibromospiro[bicyclo[3.3.1]nonane-3,1’-cyclopropan]-7-one involves its interaction with specific molecular targets. The bromine atoms play a crucial role in these interactions, often participating in halogen bonding and other non-covalent interactions. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways .

Vergleich Mit ähnlichen Verbindungen

2’,2’-Dibromospiro[bicyclo[3.3.1]nonane-3,1’-cyclopropan]-7-one can be compared with other bicyclo[3.3.1]nonane derivatives, such as:

The uniqueness of 2’,2’-Dibromospiro[bicyclo[33

Eigenschaften

105826-15-1

Molekularformel

C11H14Br2O

Molekulargewicht

322.04 g/mol

IUPAC-Name

1',1'-dibromospiro[bicyclo[3.3.1]nonane-7,2'-cyclopropane]-3-one

InChI

InChI=1S/C11H14Br2O/c12-11(13)6-10(11)4-7-1-8(5-10)3-9(14)2-7/h7-8H,1-6H2

InChI-Schlüssel

CKXHOEYXZJYQDD-UHFFFAOYSA-N

Kanonische SMILES

C1C2CC(=O)CC1CC3(C2)CC3(Br)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.